N,N-Diisopropylbenzamide
Overview
Description
N,N-Diisopropylbenzamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis : N,N-Diisopropylbenzamide has been utilized in the synthesis of complex organic compounds. For instance, it's used in the synthesis of N,N-diisopropylamino-2-carboxy-4-hydroxyl-3,4-dihydronapthalenes and as an intermediate in creating 2-azaisobenzofurans (Beak & Chen, 1983). Additionally, its role in forming borinate and boronate derivatives has been studied, with particular focus on its crystallography and NMR characteristics (Coghlan et al., 2005).
Polymerization and Functionalization : Research has demonstrated the use of this compound in anionic living polymerization, resulting in polymers with narrow molecular weight distributions (Hirao & Nakahama, 1986). This chemical is also used in the functionalization of arenes, offering a route to hetero-poly-functional arenes (Bruña et al., 2020).
Molecular Structure and Complex Formation : The first crystal structures of products from tertiary amide directed orthometalation reactions involving this compound have been reported, providing valuable insights into these complex reactions (Clayden et al., 2001). Another study focused on the crystal structure of a lithium N-isopropylbenzamide aza enolate complex, highlighting its unique solvent-free octameric aggregate (Maetzke & Seebach, 1990).
Catalysis and Reaction Mechanisms : this compound has been a subject in studies exploring the mechanism of proton transfers in directed lithiations. Such research helps understand complex-induced proximity effects in these reactions (Anderson et al., 1999).
Mechanism of Action
. The primary targets of N,N-Diisopropylbenzamide are not explicitly mentioned in the available literature. .
Mode of Action
This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .
Biochemical Pathways
The compound’s mode of action suggests that it may influence pathways involving the transformation of amides .
Pharmacokinetics
The compound’s molecular weight of 2052961 could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the efficient and selective synthesis of α-sulfenylated ketones . This is achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
Action Environment
The action of this compound is influenced by environmental conditions. For instance, the alkylation process is carried out at 40°C . .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling N,N-Diisopropylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
Properties
IUPAC Name |
N,N-di(propan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMMJPYFKRKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174321 | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20383-28-2 | |
Record name | N,N-Bis(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20383-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020383282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20383-28-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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